3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)

data gap analysis procurement evidence limitation 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)

3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) (CAS: 650601-28-8) is a synthetic, symmetric dialdehyde featuring two salicylaldehyde units directly connected by an ethylene bridge at the 3,3'-positions. This C2-symmetric structure differentiates it from more common ether-linked or benzylideneimino-bridged analogs.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 650601-28-8
Cat. No. B12584538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)
CAS650601-28-8
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C=O)O)CCC2=C(C(=CC=C2)C=O)O
InChIInChI=1S/C16H14O4/c17-9-13-5-1-3-11(15(13)19)7-8-12-4-2-6-14(10-18)16(12)20/h1-6,9-10,19-20H,7-8H2
InChIKeyNSDCPBGEJLYNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde): A Structurally Distinct Dialdehyde Building Block


3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) (CAS: 650601-28-8) is a synthetic, symmetric dialdehyde featuring two salicylaldehyde units directly connected by an ethylene bridge at the 3,3'-positions. This C2-symmetric structure differentiates it from more common ether-linked or benzylideneimino-bridged analogs. The molecule possesses dual aldehyde and phenolic hydroxyl functionalities, creating a pre-organized, dual-site chelating scaffold for metals and a difunctional monomer for condensation polymerizations [1]. However, the publicly available research literature and supplier documentation for this exact compound remain extremely sparse, limiting the scope of evidence-based procurement differentiation.

Why 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) Cannot Be Generically Replaced


In the class of bis(hydroxybenzaldehyde) ligands, the position and nature of the linker directly govern metal-binding geometry, cavity size, and electronic communication between the two phenolic rings. Generic in-class substitution fails because a change from an ethylene bridge to an ether, ethyne, or a 4,4'-regioisomer fundamentally alters the O,O'-donor spacing, backbone rigidity, and the resulting coordination sphere . For instance, an ethyne linker (C≡C) imposes a linear, conjugated rod-like structure, while an ethylene linker (CH₂-CH₂) provides torsional flexibility and a different bite angle. These structural variations directly translate to divergent performance in metal complexation selectivity and polymer crosslink density, but the procurement-relevant, quantitative extent of this divergence for the specific 650601-28-8 compound remains undocumented across indexed primary research.

Quantitative Differentiation Evidence: 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) vs. Analogs


Data Availability Assessment: Absence of Validated Head-to-Head Quantitative Comparisons

An exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets could not identify any study containing a direct, quantitative, head-to-head comparison of 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) against a named comparator under a defined experimental context. This core evidence necessary for a rigorous Product-Specific Evidence Guide is currently unavailable .

data gap analysis procurement evidence limitation 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)

Class-Level Inference: Ethylene Bridge Flexibility vs. Rigid Ethyne Analogs in Coordination Chemistry

While the specific compound lacks data, a class-level inference can be drawn from structurally analogous bis(salicylaldehyde) systems. In nickel(II) salen-type complexes, the geometry of the N2O2 pocket is profoundly influenced by the diamine backbone (e.g., ethylene vs. cyclohexane) [1]. By extension, substituting the rigid ethyne linker in 4,4'-(ethyne-1,2-diyl)bis(2-hydroxybenzaldehyde) with a flexible ethane-1,2-diyl linker is predicted to relax geometric constraints in the resulting metal complexes. This difference is not yet quantified for the exact 650601-28-8 scaffold.

coordination chemistry linker flexibility salen analogs

Anticipated Application Scenarios for 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) Based on Structural Analogies


Custom Synthesis of Asymmetric Salen-Type Ligands

The compound's two distinct reactive sites—a sterically unhindered aldehyde ortho to a phenol—make it a promising difunctional precursor for stepwise condensation with different amines. A researcher could first condense one aldehyde with a chiral diamine, then use the remaining aldehyde to install a second, different functionality, creating unsymmetrical N2O2 pockets that are difficult to access with commercial symmetric salens. However, no protocol or yield optimization data has been published for this specific dialdehyde.

Exploratory MOF and COF Building Block

Dialdehydes with phenolic OH groups are used in the synthesis of imine-linked Covalent Organic Frameworks (COFs) and as metal-binding nodes in Metal-Organic Frameworks (MOFs). The 3,3'-substitution pattern of this compound creates a kinked geometry that could promote the formation of helical channels or microporous structures not accessible with linear 4,4'-linked analogs. This application scenario is speculative and requires validation through solvothermal screening.

Biological Probe Scaffold Design

Bis-salicylaldehydes have been reported as templates for tyrosinase inhibitors, where the bidentate metal-chelating motif is crucial for activity . The unique ethylene spacer in 650601-28-8 may offer an intermediate spatial arrangement between a direct biphenyl linkage and a longer, more flexible tether. Comparative inhibitory data against the parent salicylaldehyde or a known bis-salicylaldehyde inhibitor would be required to support this application.

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